molecular formula C21H17N3OS B11589393 2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11589393
M. Wt: 359.4 g/mol
InChI Key: NCEITJRQYLFHOX-UHFFFAOYSA-N
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Description

2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a pyridine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated quinoline derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogenated derivatives, organometallic reagents, and strong bases or acids are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline and pyridine derivatives

Scientific Research Applications

2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
  • 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
  • 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(5-METHYLTHIOPHEN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE lies in its specific structural configuration, which imparts distinct physicochemical properties and biological activities compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H17N3OS/c1-14-8-9-20(26-14)19-11-17(16-6-2-3-7-18(16)24-19)21(25)23-13-15-5-4-10-22-12-15/h2-12H,13H2,1H3,(H,23,25)

InChI Key

NCEITJRQYLFHOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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